molecular formula C20H22N4O2 B11022371 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B11022371
M. Wt: 350.4 g/mol
InChI Key: XSFLZODLIWAQBI-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with a suitable pyridazinone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and other analytical techniques would be essential for monitoring the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazinones.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan and pyridazinone rings may contribute to the compound’s ability to inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furan ring in 2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one imparts unique electronic properties and reactivity compared to its analogs

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C20H22N4O2/c25-20-9-8-18(19-7-4-14-26-19)21-24(20)16-23-12-10-22(11-13-23)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2

InChI Key

XSFLZODLIWAQBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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